1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
Overview
Description
1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a chemical compound that features a trifluoromethyl group and a cyclopropylmethyl group attached to a pyrazole ring
Preparation Methods
The synthesis of 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Cyclopropylmethylation: The cyclopropylmethyl group can be introduced via a nucleophilic substitution reaction using cyclopropylmethyl halides.
Formation of the carbonitrile group: This can be achieved through the reaction of the corresponding aldehyde with a cyanide source under basic conditions.
Chemical Reactions Analysis
1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclopropyl ring opening: The cyclopropyl ring can be opened under acidic or basic conditions to form linear or branched products.
Scientific Research Applications
1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile has several scientific research applications:
Pharmaceuticals: It is used as a building block for the synthesis of various pharmaceutical compounds due to its unique structural properties.
Agrochemicals: The compound is used in the development of new agrochemicals with improved efficacy and safety profiles.
Materials Science: It is used in the synthesis of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The cyclopropylmethyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile can be compared with other similar compounds such as:
1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile: This compound has a similar structure but with the carbonitrile group at a different position on the pyrazole ring.
1-(cyclopropylmethyl)-3-(difluoromethyl)-1H-pyrazole-4-carbonitrile: This compound has a difluoromethyl group instead of a trifluoromethyl group, which can influence its chemical and biological properties.
1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide: This compound has a carboxamide group instead of a carbonitrile group, which can affect its reactivity and applications.
The uniqueness of this compound lies in its combination of a trifluoromethyl group and a cyclopropylmethyl group, which imparts distinct chemical and biological properties to the compound.
Properties
IUPAC Name |
1-(cyclopropylmethyl)-3-(trifluoromethyl)pyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3/c10-9(11,12)8-7(3-13)5-15(14-8)4-6-1-2-6/h5-6H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMHJZKZCOOALX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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